![molecular formula C22H15ClN6OS3 B459614 3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-60-7](/img/structure/B459614.png)

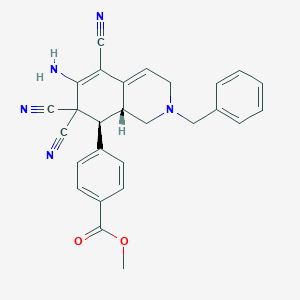

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .

Molecular Structure Analysis

A detailed docking study against PLC reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand . Additionally, a lipophilic pocket is occupied by the phenyl moiety .Chemical Reactions Analysis

The compound has shown anti-proliferative activity against a host of breast cancer cell lines . Flow cytometry experiments revealed that the compound arrests the cell cycle in the G2/M phases .科学的研究の応用

Antiproliferative Activity

This compound belongs to the class of pyrido[2,3-d]pyrimidines, which have been found to exhibit antiproliferative activity . This means they can inhibit the growth of cells, which could be particularly useful in the treatment of cancer where uncontrolled cell growth is a major issue .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including this compound, have also shown antimicrobial activity . This suggests that they could be used in the development of new antibiotics or other treatments for bacterial and fungal infections .

Anti-inflammatory and Analgesic Activity

These compounds have demonstrated anti-inflammatory and analgesic activities . This could make them useful in the treatment of conditions characterized by inflammation and pain, such as arthritis .

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines have been found to have hypotensive effects , meaning they can lower blood pressure. This could potentially make them useful in the treatment of hypertension or other cardiovascular conditions .

Antihistaminic Activity

This class of compounds has also shown antihistaminic activity . This suggests that they could be used in the treatment of allergies, where histamines play a key role in the body’s immune response .

Phospholipase C-γ Enzyme Inhibition

The compound “3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” which has a similar structure to the compound , is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumour .

作用機序

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its function. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the pathways related to cell motility and proliferation . This leads to a decrease in the ability of tumor cells to invade and disseminate. The compound has been shown to have anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines .

Pharmacokinetics

The compound’s efficacy against various breast cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the arrest of the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound . These results fit the hypothesis of PLC-γ inhibition .

Action Environment

The compound’s effectiveness against various breast cancer cell lines, including triple-negative breast cancer cells, suggests that it may be effective in a variety of biological environments .

将来の方向性

特性

IUPAC Name |

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAZAPLVFIVYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN6OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-2-(4-methoxybenzoyl)-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459531.png)

![Ethyl 3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-2-(4-methylbenzoyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459532.png)

![Ethyl 2-(adamantane-1-carbonyl)-3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459533.png)

![Ethyl 3-amino-2-(4-bromobenzoyl)-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459534.png)

![6-Amino-4-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459535.png)

![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459537.png)

![3-amino-4-cyano-5-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B459538.png)

![4-amino-2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B459542.png)

![4-(6-Amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459543.png)

![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459544.png)

![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459546.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-isopropyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459549.png)

![2-[4-(6-Amino-5,7,7-tricyano-1,2,3,7,8,8a-hexahydro-8-isoquinolinyl)phenoxy]acetamide](/img/structure/B459554.png)